Tert-butyl 3-((tert-butyldimethylsilyl)oxy)-5-(hydroxymethyl)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 3-((tert-butyldimethylsilyl)oxy)-5-(hydroxymethyl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with tert-butyl, tert-butyldimethylsilyloxy, and hydroxymethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(tert-butyldimethylsilyloxy)-5-(hydroxymethyl)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The piperidine ring can be constructed through cyclization reactions, and the tert-butyl group can be introduced using tert-butyl chloroformate (Boc-Cl) under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Flow microreactor systems have been employed to enhance the efficiency and sustainability of the synthesis process . These systems allow for precise control over reaction parameters, leading to improved scalability and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-((tert-butyldimethylsilyl)oxy)-5-(hydroxymethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reduction of the carbonyl group can be achieved using reducing agents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Substitution: The tert-butyldimethylsilyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, KMnO4
Reduction: NaBH4, LiAlH4
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Alcohols
Substitution: Various substituted piperidine derivatives
Scientific Research Applications
Tert-butyl 3-((tert-butyldimethylsilyl)oxy)-5-(hydroxymethyl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of tert-butyl 3-(tert-butyldimethylsilyloxy)-5-(hydroxymethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity. For example, the hydroxymethyl group can form hydrogen bonds with active site residues, while the tert-butyl and tert-butyldimethylsilyloxy groups provide steric hindrance, influencing the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-(tert-butyldimethylsilyloxy)-5-(methyl)piperidine-1-carboxylate
- Tert-butyl 3-(tert-butyldimethylsilyloxy)-5-(ethyl)piperidine-1-carboxylate
- Tert-butyl 3-(tert-butyldimethylsilyloxy)-5-(propyl)piperidine-1-carboxylate
Uniqueness
Tert-butyl 3-((tert-butyldimethylsilyl)oxy)-5-(hydroxymethyl)piperidine-1-carboxylate is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from similar compounds that lack this functional group, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H35NO4Si |
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Molecular Weight |
345.5 g/mol |
IUPAC Name |
tert-butyl 3-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C17H35NO4Si/c1-16(2,3)21-15(20)18-10-13(12-19)9-14(11-18)22-23(7,8)17(4,5)6/h13-14,19H,9-12H2,1-8H3 |
InChI Key |
IPOAEDZEWFWWSI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC(C1)O[Si](C)(C)C(C)(C)C)CO |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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